(Desphenyl)cyclohexyl moexepril hydrochloride
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Overview
Description
(Desphenyl)cyclohexyl moexepril hydrochloride is a chemical compound with the molecular formula C27H41ClN2O7. It is a derivative of moexepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. This compound is characterized by its unique structure, which includes a cyclohexyl group and a hydrochloride salt form, enhancing its solubility and stability .
Preparation Methods
The synthesis of (Desphenyl)cyclohexyl moexepril hydrochloride involves multiple steps, starting from the basic moexepril structure. The synthetic route typically includes the following steps:
Formation of the Cyclohexyl Group:
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its solubility and stability.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
(Desphenyl)cyclohexyl moexepril hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Desphenyl)cyclohexyl moexepril hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of ACE inhibitors and their derivatives.
Biology: Researchers use it to investigate the biological pathways influenced by ACE inhibitors.
Medicine: It serves as a reference compound in the development of new antihypertensive drugs.
Industry: Its stability and solubility make it a valuable compound in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (Desphenyl)cyclohexyl moexepril hydrochloride is similar to that of moexepril. It acts as a prodrug, which is converted to its active form, moexeprilat, in the body. Moexeprilat inhibits the activity of angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparison with Similar Compounds
(Desphenyl)cyclohexyl moexepril hydrochloride can be compared with other ACE inhibitors such as:
Moexepril: The parent compound, which lacks the cyclohexyl group.
Enalapril: Another ACE inhibitor with a different structure but similar mechanism of action.
Lisinopril: A non-sulfhydryl ACE inhibitor with a longer duration of action.
The uniqueness of this compound lies in its enhanced solubility and stability due to the presence of the cyclohexyl group and its hydrochloride salt form.
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h14-15,17-18,21-22,28H,5-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZRYWNZSWSDS-JKVLGAQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41ClN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-89-0 |
Source
|
Record name | (Desphenyl)cyclohexyl moexepril hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356019890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (DESPHENYL)CYCLOHEXYL MOEXEPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP061854VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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